N-[3-(2-bromophenoxy)propyl]-2-methylpropan-2-amine
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Overview
Description
N-[3-(2-bromophenoxy)propyl]-2-methylpropan-2-amine is a chemical compound with the molecular formula C14H22BrNO It is characterized by the presence of a bromophenoxy group attached to a propyl chain, which is further connected to a 2-methylpropan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-bromophenoxy)propyl]-2-methylpropan-2-amine typically involves the reaction of 2-bromophenol with 3-chloropropylamine under basic conditions to form the intermediate 3-(2-bromophenoxy)propylamine. This intermediate is then reacted with 2-methylpropan-2-amine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-bromophenoxy)propyl]-2-methylpropan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are employed under basic or neutral conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(2-bromophenoxy)propyl]-2-methylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2-bromophenoxy)propyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with receptor sites or enzymes, leading to modulation of their activity. The propyl chain and amine moiety can influence the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-methoxyphenoxy)propyl]-2-methylpropan-2-amine
- N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine
- N-[3-(2-fluorophenoxy)propyl]-2-methylpropan-2-amine
Uniqueness
N-[3-(2-bromophenoxy)propyl]-2-methylpropan-2-amine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry. Additionally, the bromophenoxy group may enhance the compound’s binding affinity to specific molecular targets, making it a valuable tool in biochemical and pharmacological research.
Properties
IUPAC Name |
N-[3-(2-bromophenoxy)propyl]-2-methylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-13(2,3)15-9-6-10-16-12-8-5-4-7-11(12)14/h4-5,7-8,15H,6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGXBXKUZJBFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCOC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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